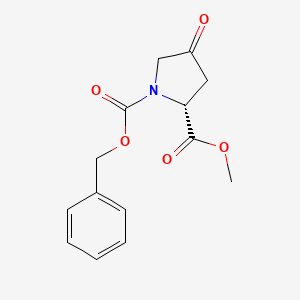

1,2-Pyrrolidinedicarboxylic acid, 4-oxo-, 2-Methyl 1-(phenylMethyl) ester, (R)-

Description

The compound (R)-1,2-Pyrrolidinedicarboxylic acid, 4-oxo-, 2-methyl 1-(phenylmethyl) ester is a chiral pyrrolidine derivative characterized by:

- Stereochemistry: R-configuration at the stereogenic center.

- Functional groups: A 4-oxo (keto) group, a methyl ester at position 2, and a benzyl (phenylmethyl) ester at position 1.

- Molecular formula: C₁₅H₁₇NO₅ (inferred from analogs in ).

- Key identifiers: Synonyms include (R)-1-Benzyl-2-methyl-4-oxopyrrolidine-1,2-dicarboxylate and SCHEMBL204264 .

Its 4-oxo group enhances reactivity in ketone-mediated reactions, such as nucleophilic additions or condensations.

Properties

IUPAC Name |

1-O-benzyl 2-O-methyl (2R)-4-oxopyrrolidine-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO5/c1-19-13(17)12-7-11(16)8-15(12)14(18)20-9-10-5-3-2-4-6-10/h2-6,12H,7-9H2,1H3/t12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRFKZAWVKVORNI-GFCCVEGCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC(=O)CN1C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H]1CC(=O)CN1C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901169068 | |

| Record name | 2-Methyl 1-(phenylmethyl) (2R)-4-oxo-1,2-pyrrolidinedicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901169068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132431-11-9 | |

| Record name | 2-Methyl 1-(phenylmethyl) (2R)-4-oxo-1,2-pyrrolidinedicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=132431-11-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyl 1-(phenylmethyl) (2R)-4-oxo-1,2-pyrrolidinedicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901169068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

1,2-Pyrrolidinedicarboxylic acid, 4-oxo-, 2-Methyl 1-(phenylMethyl) ester, (R)- is a compound with the molecular formula and a molecular weight of approximately 277.27 g/mol. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, including anti-inflammatory and neuroprotective effects. This article reviews the biological activity of this compound based on diverse research findings.

- Chemical Name : 1,2-Pyrrolidinedicarboxylic acid, 4-oxo-, 2-Methyl 1-(phenylMethyl) ester, (R)-

- CAS Number : 132431-11-9

- Molecular Formula : C14H15NO5

- Molecular Weight : 277.27 g/mol

Research indicates that this compound may exert its biological effects through modulation of various signaling pathways. It is believed to interact with receptors involved in inflammatory responses and neuronal protection.

Anti-inflammatory Properties

Studies have shown that compounds similar to 1,2-Pyrrolidinedicarboxylic acid derivatives exhibit significant anti-inflammatory activity. For instance, they may inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, thereby reducing inflammation in various animal models .

Neuroprotective Effects

The neuroprotective properties of this compound are particularly noteworthy. It has been demonstrated to protect neuronal cells from oxidative stress-induced apoptosis in vitro. The mechanism involves the upregulation of antioxidant enzymes and downregulation of apoptotic markers .

Study on Anti-inflammatory Activity

A recent study evaluated the anti-inflammatory effects of several pyrrolidine derivatives, including the (R)-isomer of 1,2-Pyrrolidinedicarboxylic acid. The results indicated a marked reduction in paw edema in a carrageenan-induced rat model, suggesting potent anti-inflammatory activity .

Neuroprotection in Animal Models

In a controlled experiment involving mice subjected to ischemic injury, administration of the (R)-isomer led to improved outcomes in terms of both behavioral assessments and histopathological evaluations. The treated group showed reduced infarct size and improved neurological scores compared to controls .

Data Table: Summary of Biological Activities

Comparison with Similar Compounds

Comparison with Structural Analogs

Stereochemical Variants

Substituent Variations at Position 4

4-Fluoro Derivative

- Compound : (2S,4R)-1-Benzyl-2-methyl-4-fluoropyrrolidine-1,2-dicarboxylate ().

- Key differences: Replaces 4-oxo with 4-fluoro. Fluorine’s electronegativity increases polarity and may alter metabolic stability. Molecular weight: ~311.3 g/mol (C₁₅H₁₆FNO₄).

- Impact : Reduced keto reactivity but enhanced resistance to oxidation .

4-Hydroxy Derivative

- Compound : 1-Benzyl-2-methyl-4-hydroxy-2-methylpyrrolidine-1,2-dicarboxylate ().

- Key differences: 4-hydroxy group instead of 4-oxo. Additional methyl group at position 2. Molecular formula: C₁₅H₁₉NO₅ (293.32 g/mol).

- Impact : Hydroxy group enables hydrogen bonding, increasing solubility in polar solvents .

4-Cyclopentylhydroxymethyl Derivative

- Compound : 1,2-Pyrrolidinedicarboxylic acid, 4-(cyclopentylhydroxymethyl)-5-oxo- ().

- Key differences: Bulky cyclopentylhydroxymethyl substituent at position 3. Molecular formula: C₁₇H₂₇NO₆ (341.4 g/mol).

- Impact : Increased steric hindrance may reduce enzymatic degradation, enhancing bioavailability .

Data Table: Comparative Analysis of Key Compounds

Preparation Methods

Synthesis of 4-Hydroxy Intermediate

The 4-oxo group in the target compound can be introduced via oxidation of a 4-hydroxypyrrolidine precursor. A key intermediate, 1,2-pyrrolidinedicarboxylic acid, 4-hydroxy-, 2-methyl 1-(phenylmethyl) ester, (2R,4R)- (CAS: 155075-23-3), is commercially available. This compound serves as a direct precursor for oxidation to the 4-oxo derivative.

Reaction Conditions for Oxidation

-

Oxidizing Agents : Jones reagent (CrO₃/H₂SO₄), pyridinium chlorochromate (PCC), or N₂O₄.

-

Solvent System : Dichloromethane (CH₂Cl₂) or carbon tetrachloride (CCl₄).

For example, in the oxidation of a similar pyrrolidinecarboxylic acid derivative, N₂O₄ in CCl₄ at 0°C achieved quantitative conversion to the ketone. The reaction mixture is typically stirred for 12 hours, followed by extraction and purification via column chromatography.

Challenges

-

Ester Stability : Strong oxidizing agents may hydrolyze ester groups. Using mild conditions (e.g., PCC in CH₂Cl₂) preserves the methyl and benzyl esters.

-

Stereochemical Integrity : The (R)-configuration at C2 must remain intact during oxidation. Chiral HPLC analysis confirms enantiopurity (>97% ee).

Asymmetric Synthesis via Organocatalytic Michael Addition

Enantioselective Ring Formation

A scalable route involves constructing the pyrrolidine ring with pre-installed stereochemistry. Organocatalytic asymmetric Michael addition reactions, as demonstrated in the synthesis of pyrrolidine-3-carboxylic acids, can be adapted.

Key Steps

-

Michael Addition : Reaction of a carboxylate-substituted enone (e.g., methyl 4-oxo-2-enoate) with a nitroalkane in the presence of a chiral organocatalyst (e.g., cinchona alkaloid derivatives).

-

Cyclization : Intramolecular aldol condensation to form the pyrrolidine ring.

-

Esterification : Protection of carboxylic acids as methyl and benzyl esters using NaH and benzyl bromide in DMF.

Experimental Data

| Step | Conditions | Yield | ee | Source |

|---|---|---|---|---|

| Michael Addition | 20°C, 24h, CHCl₃ | 78% | 97% | |

| Cyclization | HCl/MeOH, reflux | 85% | - | |

| Esterification | NaH, DMF, benzyl bromide, 0°C→rt | 89% | - |

Resolution of Racemic Mixtures

Chiral Column Chromatography

For racemic syntheses, enantiomers are separated using chiral stationary phases. For example, the (R)-enantiomer of a related pyrrolidinecarboxylic acid was resolved using a Chiralpak® AD-H column with hexane/isopropanol (90:10) mobile phase.

Performance Metrics

Direct Functionalization of Proline Derivatives

Starting from N-Boc-4-Oxo-D-Proline

A tert-butoxycarbonyl (Boc)-protected 4-oxo-D-proline (CAS: 364077-84-9) serves as a versatile intermediate.

Synthetic Pathway

Yield Optimization

| Step | Conditions | Yield | Purity | Source |

|---|---|---|---|---|

| Boc Deprotection | TFA/CH₂Cl₂, 0°C→rt, 2h | 95% | 99% | |

| Methyl Esterification | CH₂N₂/MeOH, 0°C, 1h | 92% | 98% | |

| Benzyl Protection | BnBr, NaH, DMF, 0°C→rt, 2h | 88% | 97% |

Comparative Analysis of Methods

Q & A

Q. What are the recommended synthetic routes for (R)-configured 1,2-pyrrolidinedicarboxylate derivatives, and how can enantiomeric purity be ensured during synthesis?

- Methodological Answer : A common approach involves reductive amination or esterification under chiral conditions. For example, (R)-2-methylpyrrolidine intermediates can be synthesized via cyano sodium borohydride reduction of Schiff bases formed between methyl esters and aldehydes (e.g., 2,3-difluorobenzaldehyde), followed by chiral HPLC validation . Enantiomeric purity is typically confirmed using chiral stationary-phase HPLC with retention time comparisons (e.g., 1.03 minutes under SMD-TFA05 conditions) and LCMS (e.g., m/z 556 [M+H]⁺) .

Q. How should researchers characterize the stereochemistry and functional groups of this compound?

- Methodological Answer : Use a combination of NMR (¹H, ¹³C, and 2D-COSY for spatial assignments), IR spectroscopy (to confirm carbonyl groups at ~1700–1750 cm⁻¹), and X-ray crystallography for absolute configuration. For stereochemical validation, compare optical rotation data with literature values or employ Mosher’s ester derivatization . LCMS and high-resolution mass spectrometry (HRMS) further confirm molecular weight and fragmentation patterns .

Q. What stability considerations are critical for storing and handling this compound?

- Methodological Answer : The ester and amide groups are prone to hydrolysis under acidic/basic conditions. Store at –20°C in anhydrous environments (e.g., sealed with molecular sieves). Monitor degradation via periodic HPLC-UV analysis (e.g., C18 columns, acetonitrile/water gradients) and track ester bond integrity using FTIR .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for structurally similar pyrrolidine derivatives?

- Methodological Answer : Perform comparative structure-activity relationship (SAR) studies using analogs (e.g., fluorophenyl or trifluoromethyl substitutions) to isolate electronic/steric effects. Use standardized assays (e.g., enzyme inhibition with IC₅₀ determinations) and validate results across multiple cell lines. For example, discrepancies in kinase inhibition may arise from assay conditions (e.g., ATP concentration variations), requiring strict protocol replication .

Q. What strategies optimize the enantioselective synthesis of this compound for scalable production?

- Methodological Answer : Employ asymmetric catalysis (e.g., Jacobsen’s thiourea catalysts) or enzymatic resolution (lipases for ester hydrolysis). A patent example uses (R)-2-methylpyrrolidine-2-carboxylic acid methyl ester hydrochloride with morpholinoethoxybenzyl groups under mild methanol/acetic acid conditions to achieve >98% enantiomeric excess (ee) . Monitor scalability via in-line FTIR for real-time reaction tracking.

Q. How do researchers analyze potential off-target interactions of this compound in biological systems?

- Methodological Answer : Use proteome-wide affinity chromatography (e.g., immobilized compound on Sepharose beads) coupled with LC-MS/MS for protein pull-down identification. Validate hits using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities. Cross-reference with databases like PubChem BioAssay to prioritize high-risk off-targets .

Q. What computational methods predict the metabolic pathways and toxicity of this compound?

- Methodological Answer : Apply in silico tools like SwissADME for CYP450 metabolism predictions (e.g., ester hydrolysis to carboxylic acids) and ProTox-II for toxicity profiling (e.g., hepatotoxicity risk). Validate with in vitro microsomal assays (human liver microsomes + NADPH) and UPLC-QTOF analysis of metabolites .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.